4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonamide
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Overview
Description
4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonamide is a heterocyclic compound featuring a pyrazole ring substituted with chlorine, methyl groups, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonamide typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, followed by chlorination and sulfonation reactions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with chlorinating agents such as thionyl chloride, followed by sulfonation using sulfonating agents like chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form more complex heterocyclic structures.
Common Reagents and Conditions
Chlorination: Thionyl chloride or phosphorus pentachloride.
Sulfonation: Chlorosulfonic acid or sulfur trioxide.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted pyrazoles.
Oxidation Products: Sulfonic acids.
Reduction Products: Amines and related derivatives.
Scientific Research Applications
4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: Employed as an intermediate in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π interactions with aromatic amino acids. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethyl-1H-pyrazole: Lacks the sulfonamide group, making it less versatile in biological applications.
3,5-Dimethyl-1H-pyrazole-4-sulfonamide: Similar structure but without the chlorine atom, affecting its reactivity and biological activity.
Uniqueness
4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonamide is unique due to the presence of both chlorine and sulfonamide groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in the synthesis of complex molecules for various applications .
Properties
CAS No. |
88398-88-3 |
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Molecular Formula |
C5H8ClN3O2S |
Molecular Weight |
209.66 g/mol |
IUPAC Name |
4-chloro-2,5-dimethylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C5H8ClN3O2S/c1-3-4(6)5(9(2)8-3)12(7,10)11/h1-2H3,(H2,7,10,11) |
InChI Key |
NCQIBCBRKYCKBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1Cl)S(=O)(=O)N)C |
Origin of Product |
United States |
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